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molecular formula C11H10OS B8590277 Ethanone, 1-(7-methylbenzo[b]thien-3-yl)-

Ethanone, 1-(7-methylbenzo[b]thien-3-yl)-

Cat. No. B8590277
M. Wt: 190.26 g/mol
InChI Key: PBGIXPDHUQYCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04737516

Procedure details

420 mg of borontrifluoride-etherate are added to a mixture of 2 g of 7-methylbenzo[b]thiophene and 1.4 ml acetanhydride at 50° and the mixture warmed to 60° for 80 minutes. The resulting mixture is poured onto ice, extracted with ether and the organic phase washed, dried and concentrated on a rotary evaporator. The residue is chromatographed on silica gel (eluant: n-hexane) to obtain the title compound, contaminated with the 2-acetylisomer, as an oil for direct further reaction.
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
B(F)(F)F.[CH3:5][CH2:6][O:7]CC.[CH3:10][C:11]1[C:16]2[S:17][CH:18]=[CH:19][C:15]=2[CH:14]=[CH:13][CH:12]=1.CC(OC(C)=O)=O>>[C:6]([C:19]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([CH3:10])[C:16]=2[S:17][CH:18]=1)(=[O:7])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
420 mg
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
2 g
Type
reactant
Smiles
CC1=CC=CC2=C1SC=C2
Name
Quantity
1.4 mL
Type
reactant
Smiles
CC(=O)OC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed to 60° for 80 minutes
Duration
80 min
ADDITION
Type
ADDITION
Details
The resulting mixture is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
the organic phase washed
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (eluant: n-hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C2=C(SC1)C(=CC=C2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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